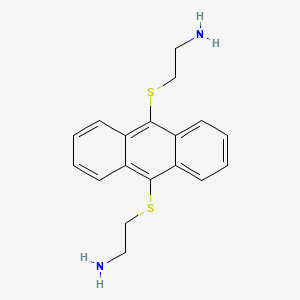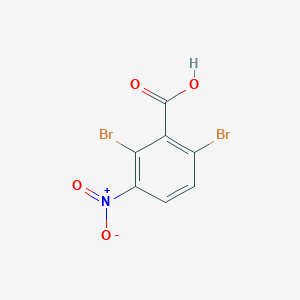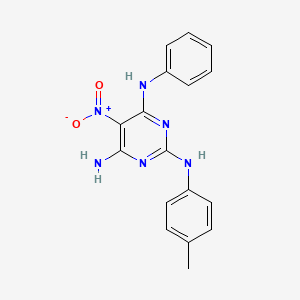![molecular formula C12H13N3O4 B12468778 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide](/img/structure/B12468778.png)
2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups onto the oxadiazole ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Chemistry: As a versatile building block for the synthesis of other heterocyclic compounds.
Biology: For its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: As a candidate for drug development due to its diverse biological activities.
Industry: In the development of new materials, such as fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For example, oxadiazoles are known to inhibit certain enzymes, such as human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other molecular targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide include other oxadiazole derivatives, such as:
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]methyl-1,2,4-oxadiazole
Uniqueness
What sets this compound apart is its specific structure, which combines the oxadiazole ring with a phenoxyacetamide moiety. This unique combination may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H13N3O4 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-8-14-12(19-15-8)7-18-10-5-3-2-4-9(10)17-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16) |
Clé InChI |
ZIMSICFQUNQCEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)COC2=CC=CC=C2OCC(=O)N |
Solubilité |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(docosa-4,7,10,13,16,19-hexaenoylamino)ethyl]-2-hydroxybenzamide](/img/structure/B12468710.png)
![N-(3-acetylphenyl)-2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12468712.png)
![ethyl 3,3,3-trifluoro-2-(propan-2-yloxy)-N-{[3-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B12468720.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12468737.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468741.png)
![2-[3-(4,5-dihydro-1H-imidazol-2-yl)-5-nitrophenyl]-4,5-dihydro-1H-imidazole](/img/structure/B12468742.png)

![5-phenyl-4-(pyrrolidin-1-yl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12468758.png)
![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12468783.png)
